6-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione
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Overview
Description
6-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione is a heterocyclic compound that belongs to the class of spiro compounds. It features a unique spiro structure with a triazaspirodecane core, which is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylhydrazine derivative with a suitable ketone, followed by cyclization with a thiourea derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
6-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 6-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Shares a similar spiro structure but with different substituents.
2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione: Another spiro compound with a different ring size and substituents
Uniqueness
6-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione is unique due to its specific substituents and the resulting biological activities.
Properties
Molecular Formula |
C14H19N3S |
---|---|
Molecular Weight |
261.39 g/mol |
IUPAC Name |
6-methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione |
InChI |
InChI=1S/C14H19N3S/c1-11-7-5-6-10-14(11)15-13(18)17(16-14)12-8-3-2-4-9-12/h2-4,8-9,11,16H,5-7,10H2,1H3,(H,15,18) |
InChI Key |
VKXWUFXMJCHNGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12NC(=S)N(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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